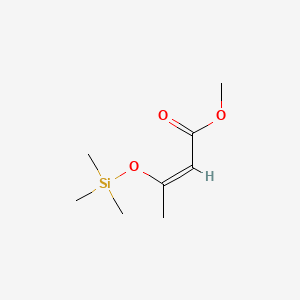

Methyl 3-((trimethylsilyl)oxy)-2-butenoate

Beschreibung

Methyl 3-((trimethylsilyl)oxy)-2-butenoate (CAS: 62269-44-7) is a silyl enol ether derivative with the molecular formula C₈H₁₆O₃Si and a molecular weight of 188.3 g/mol . It is characterized by a trimethylsilyl (TMS) group attached to the enol oxygen of methyl acetoacetate. This compound is widely used in organic synthesis as a stabilized enolate equivalent, facilitating reactions such as aldol condensations and Michael additions . Key physical properties include a boiling point of 178.6°C (at 760 mmHg) and a flash point of 63.9°C, indicating moderate thermal stability .

Eigenschaften

IUPAC Name |

methyl (Z)-3-trimethylsilyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKCUVOGBTGDJ-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62269-44-7, 26767-00-0 | |

| Record name | Methyl 3-((trimethylsilyl)oxy)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062269447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 3-((trimethylsilyl)oxy)-2-butenoate is primarily used as a protecting group in organic synthesis, especially for hydroxyl groups. Its stability allows for selective reactions without interference from other functional groups.

Biology

The compound serves as a reagent in biochemical assays, particularly in studies involving enzyme inhibition. Its derivatives have shown potential in modulating metabolic pathways, which can be crucial for understanding disease mechanisms.

Medicine

Research indicates potential applications in drug synthesis, where it acts as a precursor for pharmaceuticals. Its unique structure may enhance the bioavailability of certain drugs or improve their pharmacokinetic profiles.

Industry

In industrial settings, this compound is utilized in manufacturing specialty chemicals and materials due to its favorable chemical properties that facilitate various reactions.

Research highlights several biological activities associated with this compound:

- Antimicrobial Properties: Studies suggest that compounds with similar structures exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-Cancer Activity: In vitro studies have shown that related compounds can induce apoptosis and cell cycle arrest in cancer cell lines like A431 (vulvar epidermal carcinoma).

- Enzyme Inhibition: Compounds similar to this one have been studied for their enzyme inhibition capabilities, impacting pathways critical for cellular growth.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several trimethylsilyl compounds against common pathogens.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Compound A | 15 |

| Compound B | 18 |

| This compound | TBD |

Case Study 2: Anti-Cancer Activity

In vitro studies demonstrated significant effects on cancer cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | TBD | Apoptosis |

| MCF7 | TBD | Cell Cycle Arrest |

Wirkmechanismus

The mechanism by which Methyl 3-((trimethylsilyl)oxy)-2-butenoate exerts its effects involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and inertness, making the compound useful in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate (Mevinphos)

Structure and Functional Groups :

Molecular Data :

| Property | Methyl 3-((trimethylsilyl)oxy)-2-butenoate | Mevinphos (E/Z isomers) |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃Si | C₇H₁₃O₆P |

| Molecular Weight (g/mol) | 188.3 | 224.15 |

| CAS Number | 62269-44-7 | 298-01-1 (E-isomer) |

| Key Use | Synthetic intermediate | Insecticide |

Methyl 2-Hexenoate

Structure and Functional Groups :

- A simpler α,β-unsaturated ester lacking the silyl or phosphoryl substituents.

- Features a linear hexenoate chain.

Molecular Data :

| Property | This compound | Methyl 2-Hexenoate |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃Si | C₇H₁₂O₂ |

| Molecular Weight (g/mol) | 188.3 | 128.17 |

| CAS Number | 62269-44-7 | 2396-77-2 |

| Key Use | Synthetic intermediate | Flavoring agent |

Methyl 3-Methyl-2-phenylsulfanylbut-2-enoate

Structure and Functional Groups :

- Contains a phenylsulfanyl (SPh ) group at the β-position instead of the TMS group.

Molecular Data :

| Property | This compound | Methyl 3-Methyl-2-phenylsulfanylbut-2-enoate |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃Si | C₁₂H₁₄O₂S |

| Molecular Weight (g/mol) | 188.3 | 222.30 |

| CAS Number | 62269-44-7 | Not explicitly listed |

| Key Use | Synthetic intermediate | Pharmaceutical intermediate |

Key Research Findings and Comparative Analysis

Industrial Relevance

- This compound is critical in synthesizing heterocycles like oxazoloquinolines and imidazole carboxylates .

- Mevinphos’s use is restricted in many countries due to environmental and health risks .

Biologische Aktivität

Methyl 3-((trimethylsilyl)oxy)-2-butenoate (CAS Number: 62269-44-7) is a compound that has attracted attention for its potential biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.

Molecular Structure and Characteristics

- Molecular Formula: C₈H₁₈O₃Si

- Molecular Weight: 188.296 g/mol

- Density: 0.9 g/cm³

- Boiling Point: 178.6 °C at 760 mmHg

- Flash Point: 63.9 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Synthesis

This compound can be synthesized through several methods, including:

- Cycloaddition Reactions: Nickel-catalyzed cycloadditions have been employed to create derivatives of this enoate, showcasing its versatility in organic synthesis .

- Gold-Catalyzed Reactions: Studies have demonstrated the compound's utility in formal cycloadditions, further expanding its synthetic applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties

- A study highlighted the antimicrobial effects of similar trimethylsilyl compounds against various pathogens, suggesting that this compound may possess comparable activities .

2. Anti-Cancer Activity

3. Enzyme Inhibition

- Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may affect pathways related to pyrimidine metabolism, which is crucial for cellular growth and proliferation .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several trimethylsilyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds showed significant inhibition zones, suggesting that this compound may also exhibit similar effects.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Compound A | 15 |

| Compound B | 18 |

| This compound | TBD |

Case Study 2: Anti-Cancer Activity

In vitro studies on related compounds demonstrated a reduction in cell viability in cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanism involved apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | TBD | Apoptosis |

| MCF7 | TBD | Cell Cycle Arrest |

Vorbereitungsmethoden

Silylation of Methyl Acetoacetate via Trimethylsilyl Chloride

The most direct method involves silylation of methyl acetoacetate using trimethylsilyl chloride (TMSCl) in the presence of a base. This approach leverages the enolization of methyl acetoacetate, followed by nucleophilic substitution at the oxygen atom:

Reaction Scheme :

Procedure :

-

Deprotonation : Methyl acetoacetate is treated with a base (e.g., triethylamine, LDA) to generate the enolate.

-

Silylation : TMSCl is added to quench the enolate, forming the silyl ether.

-

Work-up : The product is isolated via aqueous extraction and purified by distillation or chromatography.

Optimization :

-

Base Selection : Triethylamine is preferred for its mildness and compatibility with TMSCl . Stronger bases like LDA yield higher enolate concentrations but require cryogenic conditions .

-

Solvent : Tetrahydrofuran (THF) or hexane enhances reaction homogeneity .

Example :

A mixture of methyl acetoacetate (1.0 mol), TMSCl (1.2 mol), and triethylamine (1.2 mol) in THF is stirred at 25°C for 12 hours. After quenching with water, the organic layer is dried and concentrated to yield the product .

Transesterification of Ethyl 3-((Trimethylsilyl)oxy)-2-Butenoate

This two-step method first synthesizes the ethyl ester, followed by transesterification to the methyl derivative:

Step 1: Synthesis of Ethyl Ester

Ethyl acetoacetate reacts with TMSCl under basic conditions:

Conditions : THF/hexane solvent, 25°C, 3 hours .

Yield : ~90% .

Step 2: Transesterification

The ethyl ester is treated with methanol and an acid catalyst (e.g., p-toluenesulfonic acid):

Conditions : Reflux in methanol for 4 hours .

Yield : 66% after purification .

Advantages :

-

Avoids direct handling of TMSCl with methyl acetoacetate, which may exhibit side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Silylation | Mild, 25°C | 85% | High yield; simple setup | Requires anhydrous conditions |

| Transesterification | Two-step, reflux | 66% | Scalable; avoids direct TMSCl handling | Lower overall yield |

| Nickel Catalysis | 15–35°C, pH 7.5–8 | Moderate | Novel mechanism | Toxic reagents; limited data |

Mechanistic Insights and Side Reactions

-

Enolate Stability : The use of bulky silyl groups (e.g., TBS) improves enolate stability but complicates synthesis .

-

Side Reactions :

Industrial and Environmental Considerations

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-((trimethylsilyl)oxy)-2-butenoate?

The compound is typically synthesized via silylation of methyl acetoacetate enol. The enol form of methyl acetoacetate reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl group, yielding the silyl enol ether derivative. This method ensures high regioselectivity and purity, as confirmed by spectral data .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the silyl ether group (δ ~0.1 ppm for TMS protons) and ester functionality.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity (>95% typical for research-grade material).

- Physical Properties : Compare experimental values (e.g., boiling point: 178.6°C, density: 0.9 g/cm³) with literature data .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₃Si |

| Boiling Point | 178.6 ± 23.0 °C |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 63.9 ± 0.0 °C |

Advanced Research Questions

Q. What role does this compound play in stereoselective organic synthesis?

As a silyl enol ether, this compound serves as a nucleophilic enolate equivalent in aldol reactions. Under mild Lewis acid catalysis (e.g., BF₃·OEt₂), it reacts with electrophiles (e.g., aldehydes) to form β-hydroxy esters with controlled stereochemistry. The TMS group enhances stability and prevents unwanted side reactions, enabling its use in multi-step syntheses of natural products .

Q. How does the stability of this compound vary under different experimental conditions?

- Thermal Stability : Decomposition occurs above 180°C, necessitating reflux temperatures below this threshold.

- Moisture Sensitivity : Hydrolysis of the silyl ether group is rapid in aqueous acidic or basic conditions. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended .

Q. What methodological considerations are critical when employing this compound in cross-coupling reactions?

- Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) may require anhydrous conditions to avoid silyl group cleavage.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to prevent hydrolysis.

- Workup Strategies : Quench reactions with fluoride sources (e.g., TBAF) to selectively remove the TMS group post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.